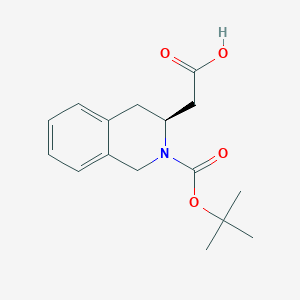

Boc-(S)-2-tetrahydroisoquinoline acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Boc-(S)-2-tetrahydroisoquinoline acetic acid, or Boc-Tet-OH-AcOH, is an organic compound that is used in a variety of scientific research applications. It is a chiral molecule, meaning it has two different configurations, and is used in research to determine the effects of the two different configurations. Boc-Tet-OH-AcOH is a versatile compound that is used in various areas of research, including organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Synthesis of Isoquinoline Alkaloids : Boc-protected tetrahydroisoquinolines can be utilized in the synthesis of various isoquinoline alkaloids, such as salsolidine and laudanosine. These compounds are synthesized using a method that involves lithiation and reaction with alkyl halides, followed by deprotection of the Boc group (Coppola, 1991).

Solid-Phase Synthesis of Tetrahydroisoquinoline Derivatives : Boc-protected tetrahydroisoquinoline carboxylic acids are used in solid-phase synthesis to create compounds containing the tetrahydroisoquinoline ring system. This involves the Pictet-Spengler reaction and alkylation of phenolic hydroxyl groups (Bunin et al., 2004).

Optical Purity in Amino Acid Synthesis : The synthesis of optically pure tetrahydroisoquinoline carboxylic acids can be achieved using Boc-protected intermediates. This route provides cyclic amino acids in enantiomerically pure form (Kurata et al., 2015).

Lithiation and Electrophilic Quenching : Studies show the feasibility of lithiation at specific positions in tetrahydroisoquinoline using Boc-protected substrates. This process is important for synthesizing disubstituted tetrahydroisoquinolines with precise stereochemistry (Talk et al., 2019).

Catalytic Intramolecular Asymmetric Reductive Amination : Boc-protected tetrahydroisoquinolines are used in one-pot N-Boc deprotection and catalytic intramolecular reductive amination processes. This is crucial for preparing enantiomerically pure tetrahydroisoquinoline alkaloids, including key pharmaceutical intermediates (Zhou et al., 2017).

Synthesis of Tetrahydroisoquinoline Derivatives : Boc-protected tetrahydroisoquinoline derivatives are synthesized using various methods, including base-promoted synthesis, to introduce diverse functional groups. This synthesis is important for creating complex molecular structures (Shally et al., 2019).

Mechanistic Studies in Asymmetric Reactions : Boc-protected tetrahydroisoquinolines are used in mechanistic studies of asymmetric addition reactions, particularly in the formation of chiral Pd enolates and iminium ions. This research enhances understanding of reaction mechanisms and synthesis routes (Dubs et al., 2008).

Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines : Boc-protected tetrahydroisoquinolines are crucial in the asymmetric synthesis of both chiral tetrahydroquinolines and tetrahydroisoquinolines. The synthesis involves a one-pot N-Boc deprotection/intramolecular asymmetric reductive amination sequence (Yang et al., 2018).

Mechanism of Action

Target of Action

It’s known that the compound contains a boc-protected amine group . Boc-protected amines are commonly used in organic synthesis, particularly in peptide synthesis .

Mode of Action

The Boc group in Boc-(S)-2-tetrahydroisoquinoline acetic acid serves as a protecting group for the amine functionality . The formation of Boc-protected amines is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .

Biochemical Pathways

It’s known that boc-protected amines play a crucial role in peptide synthesis . The Boc group can be selectively removed under acidic conditions, allowing for further reactions with the amine group .

Pharmacokinetics

The boc group is known to be stable under various conditions, which could potentially influence the compound’s bioavailability .

Result of Action

The primary result of the action of this compound is the protection of the amine group, which allows for selective reactions in organic synthesis . The removal of the Boc group under acidic conditions then allows for further reactions with the amine group .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of the Boc group can be affected by the pH of the environment . Additionally, the removal of the Boc group is typically conducted under acidic conditions .

properties

IUPAC Name |

2-[(3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-3-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-12-7-5-4-6-11(12)8-13(17)9-14(18)19/h4-7,13H,8-10H2,1-3H3,(H,18,19)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBQAMXKTHNSQM-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375844 |

Source

|

| Record name | [(3S)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

270062-98-1 |

Source

|

| Record name | [(3S)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one](/img/structure/B1332779.png)

![(4-Amino-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B1332781.png)

![[2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine](/img/structure/B1332785.png)